molecular formula C15H24N2 B8316805 2-(N-Benzyl-N-methylamino)-1-(N-piperidinyl)ethane

2-(N-Benzyl-N-methylamino)-1-(N-piperidinyl)ethane

Cat. No. B8316805
M. Wt: 232.36 g/mol
InChI Key: LMCISQHXWDAJGX-UHFFFAOYSA-N
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Patent
US05212185

Procedure details

A solution of piperdine (1.16 g, 13.6 mmol), the title compound of Step 10 (3.0 g, 13.6 mmol) and NaHCO3 (3.94 g, 46.9 mmol) in EtOH (24 mL) was refluxed overnight in a modification of the procedure of Bach, et al. [J. Am. Chem. Soc. 79, 2221-2225 (1957)]. After filtration, the filtrate was concentrated to a yellow murky oil. The oil was dissolved into a 1.0M KOH solution (10 mL) and was extracted with EtOAc (3×5 mL). The organic layer was washed with a 5% NaHCO3, solution (5 mL), H2O (5 mL), and brine (5 mL) and then was dried over MgSO4. The filtrate was concentrated and purified by medium pressure column chromatography on silica gel [eluting NH4OH-EtOH-CHCl3 (1:5:94)] to give 1.85 g (58% yield) of the title compound as an oil. The proton spectral data were consistent with the proposed structure.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl.[CH2:8]([N:15]([CH2:17][CH2:18]Cl)[CH3:16])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C([O-])(O)=O.[Na+]>CCO>[CH2:8]([N:15]([CH2:17][CH2:18][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH3:16])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
3 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N(C)CCCl
Name
Quantity
3.94 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a yellow murky oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved into a 1.0M KOH solution (10 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×5 mL)
WASH
Type
WASH
Details
The organic layer was washed with a 5% NaHCO3, solution (5 mL), H2O (5 mL), and brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by medium pressure column chromatography on silica gel [eluting NH4OH-EtOH-CHCl3 (1:5:94)]

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C)CCN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.